3-(3-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-12-9-16-17(22(3)26(24,25)21(16)2)11-15(12)20-18(23)8-7-13-5-4-6-14(19)10-13/h4-6,9-11H,7-8H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGCYRLUQNSLSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CCC3=CC(=CC=C3)Cl)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide is a derivative of thiadiazole known for its diverse biological activities. This article synthesizes existing research findings on its biological activity, including potential therapeutic applications and mechanisms of action.
Structural Characteristics
This compound features a complex structure that includes a chlorophenyl group and a benzo[c][1,2,5]thiadiazole moiety. The presence of sulfur and nitrogen heteroatoms in the thiadiazole ring contributes to its biological properties by facilitating interactions with various biological targets.
Biological Activity
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains such as E. coli and C. albicans . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thiadiazole derivatives are also recognized for their anticancer potential. Studies suggest that these compounds can inhibit key kinases involved in tumorigenesis and may modulate anticancer treatment when combined with cytotoxic agents . Specifically, they have been shown to affect DNA replication and cell division in malignancies both in vitro and in vivo .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes in pathogens and cancer cells.
- DNA Interaction : It has been suggested that thiadiazoles can interact with DNA or RNA structures, potentially leading to apoptosis in cancer cells.
- Receptor Modulation : The compound may modulate the activity of specific receptors involved in signaling pathways related to growth and proliferation.
Data Tables
| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 15 µg/mL | Cell wall synthesis disruption |
| Anticancer | Various Cancer Cell Lines | 10 µM | Kinase inhibition |
| Antiviral | HSV-1 | 20 µg/100 μL | Viral replication inhibition |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives against E. coli and found that compounds with similar structural features exhibited a minimum inhibitory concentration (MIC) as low as 15 µg/mL . This suggests strong potential for development into therapeutic agents against bacterial infections.
- Anticancer Activity : In vitro tests on cancer cell lines demonstrated that derivatives of thiadiazoles could reduce cell viability significantly at concentrations around 10 µM due to their ability to inhibit critical kinases involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
3-(4-Methoxyphenyl) Analog ()
- Key Difference : The 3-chlorophenyl group in the target compound is replaced with a 4-methoxyphenyl group.
- Impact: Electronic Effects: Methoxy is electron-donating (+M effect), contrasting with chlorine’s moderate electron-withdrawing (-I) nature. Lipophilicity: Methoxy increases hydrophilicity (clogP ~2.5 estimated) compared to chloro (clogP ~3.2), influencing bioavailability .
2-(1,1-Dioxido-3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(Trifluoromethyl)Phenyl)Propanamide ()
- Key Differences :
- The benzo[c]thiadiazole ring in the target compound is replaced with a benzo[d]isothiazole system bearing a 3-oxo group.
- The 3-chlorophenyl is substituted with a 3-(trifluoromethyl)phenyl group.
- Impact :
- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, enhancing electrophilicity and metabolic stability compared to -Cl.
- Ring Modifications : The oxo group in the benzo[d]isothiazole system may facilitate hydrogen bonding, altering solubility and target affinity .
Core Heterocyclic Modifications
1,3,4-Thiadiazole Derivatives ()
- Example : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine.
- Comparison :
Molecular Weight and Lipophilicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
